

2-(4-Chloro-2-ethylphenoxy)ethanol CAS 53347-13-0 properties

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Compound of Interest

Compound Name: 2-(4-Chloro-2-ethylphenoxy)ethanol

CAS No.: 53347-13-0

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Technical Whitepaper: 2-(4-Chloro-2-ethylphenoxy)ethanol

CAS: 53347-13-0 | Formula: $C_{10}H_{13}ClO_2$ | Molecular Weight: 200.66 g/mol [1]

Executive Summary

2-(4-Chloro-2-ethylphenoxy)ethanol is a specialized aromatic ether-alcohol intermediate utilized primarily in the synthesis of phenoxy-based agrochemicals (herbicides) and pharmaceutical building blocks.[1] Structurally, it serves as the hydroxy-ethylated derivative of 4-chloro-2-ethylphenol.[1] Its utility lies in its dual functionality: the lipophilic chlorophenyl core provides biological affinity, while the primary hydroxyl group serves as a versatile handle for further functionalization—typically oxidation to carboxylic acids (mimicking MCPA analogs) or conversion to halides for nucleophilic coupling.

This guide outlines the critical physicochemical properties, optimized synthesis pathways, and rigorous quality control protocols required to utilize this compound effectively in high-value

research and production.

Chemical Identity & Structural Analysis[1][2][3]

The compound features a 4-chloro-2-ethylphenol core etherified with an ethylene glycol moiety. [1] The 2-ethyl substituent introduces steric bulk adjacent to the ether linkage, influencing both the kinetics of its synthesis and its metabolic stability compared to its methyl analog (MCPE).[1]

Physicochemical Properties Table[1]

Property	Value / Description	Note
IUPAC Name	2-(4-Chloro-2-ethylphenoxy)ethanol	
CAS Number	53347-13-0	
SMILES	<chem>CCc1cc(Cl)ccc1OCCO</chem>	
Appearance	Viscous colorless to pale yellow liquid	May crystallize at low temps
Boiling Point	298.0 ± 25.0 °C (760 mmHg)	Predicted [1]
Density	1.165 ± 0.06 g/cm ³	Predicted [1]
LogP	~2.9	Lipophilic
Solubility	Soluble in EtOH, DCM, EtOAc; Insoluble in water	
Flash Point	> 110 °C	Est.[1][2][3][4][5] based on analogs

Synthesis & Production Strategy

While traditional ether synthesis utilizes 2-chloroethanol, modern process chemistry favors the Ethylene Carbonate (EC) route due to superior atom economy, safety (avoiding toxic alkyl chlorides), and simplified purification.[1]

Preferred Route: Ethylene Carbonate Alkylation

This reaction involves the nucleophilic attack of the phenoxide ion on the cyclic carbonate, followed by decarboxylation (or ring opening without decarboxylation depending on conditions, though typically ring opening yields the hydroxyethyl ether).

Reaction: 4-Chloro-2-ethylphenol + Ethylene Carbonate \rightarrow **2-(4-Chloro-2-ethylphenoxy)ethanol** + CO₂[1]

- Catalyst: Potassium Carbonate (K₂CO₃) or TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.[1]
- Solvent: DMF or Toluene (for azeotropic water removal if using hydrated bases).
- Temperature: 120–140°C.

Mechanism & Steric Considerations

The 2-ethyl group creates steric hindrance around the phenolic oxygen.[1] Unlike the unhindered phenol, the 2-ethyl derivative requires higher reaction temperatures to overcome the activation energy barrier for the S_N2 attack.[1] Incomplete conversion is a common failure mode; therefore, monitoring reactant consumption is critical.

Synthesis Workflow Diagram



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Caption: Figure 1. Catalytic alkylation pathway using ethylene carbonate to bypass toxic halides.

Experimental Protocols

Synthesis Procedure (Bench Scale)

Objective: Produce 100g of high-purity intermediate.

- Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-chloro-2-ethylphenol (1.0 eq) and Ethylene Carbonate (1.2 eq).
- Catalyst: Add K_2CO_3 (0.05 eq). Note: Use anhydrous base to prevent hydrolysis.
- Reaction: Heat the mixture to 135°C. Evolution of CO_2 (if decarboxylation path is favored) or simple ring opening will occur. Maintain temperature for 4–6 hours.
- IPC (In-Process Control): Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. Target <1% unreacted phenol.
- Workup: Cool to 80°C. Add Toluene (200 mL) and wash with water (2 x 100 mL) to remove unreacted carbonate and catalyst.
- Purification: The crude organic layer is dried over $MgSO_4$, filtered, and concentrated.
- Distillation: Perform vacuum distillation (approx. 140–150°C at 5 mmHg) to isolate the pure product as a clear oil.

Analytical Validation (QC)

Trustworthiness in data is paramount.^[1] The following method validates the identity and purity.

- HPLC Method:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).
 - Mobile Phase: A: 0.1% H_3PO_4 in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min.
 - Detection: UV at 220 nm and 280 nm.
 - Acceptance Criteria: Purity > 98.0% (Area %).

Applications & Utility

Agrochemical Intermediate

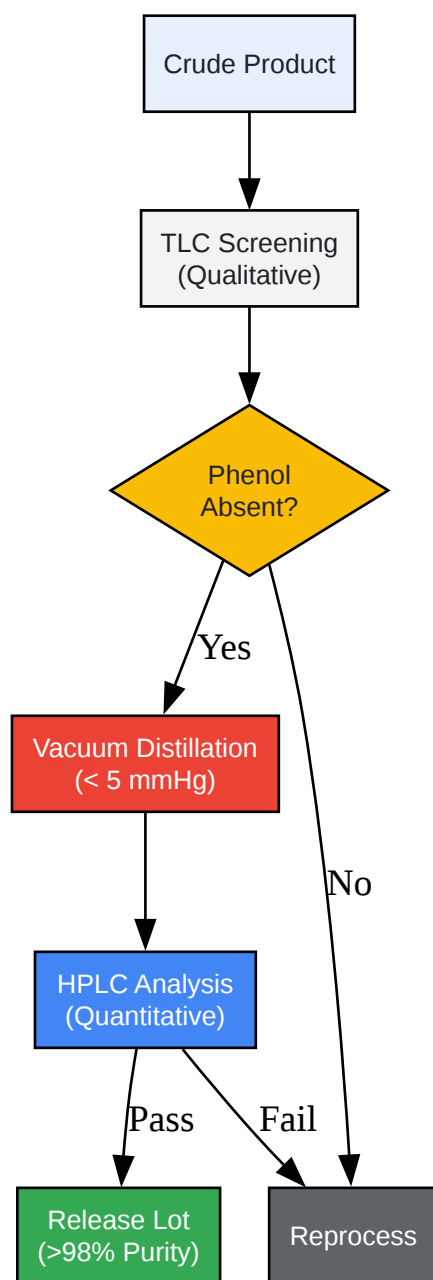
This compound serves as a precursor to Phenoxy-carboxylate herbicides.[1]

- Oxidation: The terminal alcohol is oxidized (using Jones reagent or TEMPO/NaOCl) to the corresponding acetic acid derivative: 2-(4-chloro-2-ethylphenoxy)acetic acid.[1]
- Mechanism: This analog mimics the auxin-like activity of MCPA but with altered lipophilicity due to the ethyl group, potentially modifying selectivity or translocation in resistant weeds.[1]

Pharmaceutical Building Block

Used in the synthesis of Fibrates and PPAR agonists. The phenoxy-ethyl spacer is a classic pharmacophore scaffold used to link aromatic lipophiles to polar head groups (carboxylic acids) in lipid-lowering drugs.[1]

Quality Control Workflow



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Caption: Figure 2. Quality control decision tree ensuring removal of phenolic precursors.

Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][6]
- Handling: The precursor (4-chloro-2-ethylphenol) is corrosive and toxic.[1] The product is an irritant. Use Neoprene or Nitrile gloves.

- Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation of the alcohol or ether cleavage over long periods.

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